
(S)-Rasagiline Mesylate
概要
準備方法
合成経路と反応条件: : ラサギリンメシレートの調製には、ラサギリンの合成とその後のメシレート塩への変換が含まれます。ラサギリンの合成は通常、プロパルギルアミンと1-インダノンを反応させて中間体を形成し、次にラサギリンに変換することによって行われます。 メシレート塩は、ラサギリンとメタンスルホン酸を制御された条件下で反応させることによって形成されます .
工業生産方法: : ラサギリンメシレートの工業生産には、粒子径と純度を制御するための、大規模な結晶化技術が含まれます。 このプロセスにより、最終製品が製薬用途に必要な仕様を満たすことが保証されます .
化学反応の分析
反応の種類: : ラサギリンメシレートは、求核置換反応や脱離反応など、さまざまな化学反応を起こします。 メシレート基は良い脱離基であり、これらのタイプの反応に適しています .
一般的な試薬と条件: : ラサギリンメシレートを含む反応で使用される一般的な試薬には、メシレート基を形成するためのメタンスルホニルクロリド、および置換反応のためのアジ化ナトリウムやtert-ブトキシカリウムなどの強力な求核剤があります .
主な生成物: : ラサギリンメシレートを含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、求核置換反応は、さまざまな置換インダノン誘導体の形成につながる可能性があります .
科学研究への応用
化学: : 化学では、ラサギリンメシレートは、有機合成や医薬品化学に用途を持つ、さまざまなインダノン誘導体の合成の前駆体として使用されます .
生物学: : 生物学研究では、ラサギリンメシレートは、モノアミンオキシダーゼBの阻害とその神経伝達経路への影響を研究するために使用されます .
医学: : ラサギリンメシレートは、モノアミンオキシダーゼBを阻害して脳内のドーパミンレベルを高めることで、パーキンソン病の治療に主に使用されます .
科学的研究の応用
Pharmacological Profile
(S)-Rasagiline mesylate (commonly referred to as rasagiline) functions primarily by inhibiting the metabolism of dopamine, thus enhancing dopaminergic activity in the brain. Its unique profile allows it to avoid the amphetamine-like side effects associated with other MAO inhibitors, making it a safer option for patients. The drug is metabolized to L-aminoindane, which also contributes to its therapeutic effects without the neurotoxic consequences seen with other treatments .
Key Pharmacological Properties
- Selective MAO-B Inhibition : Rasagiline selectively inhibits MAO-B, leading to increased levels of dopamine in the synaptic cleft.
- Neuroprotective Effects : Studies suggest that rasagiline may exert neuroprotective effects beyond MAO-B inhibition, potentially modifying disease progression .
- Dosing and Administration : The recommended dosage is typically 1 mg per day, which has been shown to significantly improve motor symptoms in PD patients .
Monotherapy in Early Parkinson's Disease
Rasagiline has been evaluated as a monotherapy for early-stage PD. A multicenter trial demonstrated that patients receiving rasagiline showed significant improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo . The study involved 404 participants over 26 weeks, indicating its efficacy in managing early symptoms without the need for additional dopaminergic therapy.
Adjunct Therapy with Levodopa
In patients experiencing motor fluctuations while on levodopa therapy, rasagiline serves as an effective adjunct treatment. Clinical trials have shown that adding rasagiline can reduce "off" time and improve overall motor function. One study reported a 23% reduction in UPDRS scores among fluctuating patients treated with rasagiline compared to an 8.5% reduction in the placebo group .
Innovative Delivery Methods
Recent research has focused on improving the bioavailability of rasagiline through alternative delivery methods. Traditional oral administration faces challenges due to first-pass metabolism, limiting its effectiveness. Intranasal delivery systems have been developed using transferosomal gels to bypass hepatic metabolism and enhance direct delivery to the brain . This method aims to increase bioavailability and therapeutic efficacy significantly.
Case Study: Intranasal Delivery
A study investigated the formulation of rasagiline-loaded transferosomes for intranasal delivery. Results indicated that this method could provide a more effective route for delivering rasagiline directly to brain tissues, potentially improving patient outcomes by maximizing drug absorption while minimizing systemic side effects .
Safety Profile
Overall, rasagiline has demonstrated a favorable safety profile across various studies. Adverse events reported are generally mild and comparable to those experienced by placebo groups. Long-term studies have not indicated significant safety concerns, reinforcing its role as a reliable treatment option for PD patients .
作用機序
機構: : ラサギリンメシレートは、モノアミンオキシダーゼB(MAO-B)を選択的かつ不可逆的に阻害することによって効果を発揮します。 この阻害は、ドーパミン分解を防ぎ、脳内のドーパミンレベルを高め、パーキンソン病の症状を軽減するのに役立ちます .
分子標的と経路: : ラサギリンメシレートの主要な分子標的は、モノアミンオキシダーゼBです。 この酵素の阻害は、気分や運動の調節に関与するものを含む、さまざまな神経伝達経路に影響を与えます .
類似化合物との比較
類似化合物: : ラサギリンメシレートに類似する化合物には、セレギリンやサフィナミドなどの他のモノアミンオキシダーゼ阻害剤があります .
独自性: : ラサギリンメシレートは、モノアミンオキシダーゼBを選択的かつ不可逆的に阻害する点でユニークであり、パーキンソン病の治療に特に有効です。 他のモノアミンオキシダーゼ阻害剤とは異なり、ラサギリンメシレートはモノアミンオキシダーゼAに対する親和性が比較的低いため、非選択的阻害に伴う副作用のリスクが軽減されます .
生物活性
(S)-Rasagiline Mesylate, a selective irreversible inhibitor of monoamine oxidase B (MAO-B), is primarily used in the treatment of Parkinson's disease (PD). This compound enhances dopaminergic neurotransmission by preventing the breakdown of dopamine, thus improving motor function and potentially offering neuroprotective effects. Its unique pharmacological profile distinguishes it from other MAO-B inhibitors, such as selegiline.
(S)-Rasagiline selectively inhibits MAO-B, an enzyme responsible for the catabolism of dopamine in the brain. By inhibiting this enzyme, (S)-Rasagiline increases the availability of dopamine, which is crucial for motor control. The compound also exhibits neuroprotective properties, likely due to its ability to modulate oxidative stress and apoptosis in neuronal cells.
Key Pharmacological Properties
- Selectivity : (S)-Rasagiline has a higher selectivity for MAO-B over MAO-A, making it effective at lower doses without the amphetamine-like side effects associated with some other MAO inhibitors.
- Potency : It is reported to be 5-10 times more potent than selegiline in inhibiting MAO-B activity .
- Metabolism : The primary metabolite, (R)-1-aminoindan, lacks amphetamine-like effects and contributes to the drug's therapeutic profile .
Absorption and Distribution
(S)-Rasagiline is rapidly absorbed with an absolute bioavailability of approximately 36%. Peak plasma concentrations occur within 0.5 to 0.7 hours post-administration. The pharmacokinetics are linear and dose-proportional within the therapeutic range of 0.5 to 2 mg per day .
Elimination
The drug is primarily eliminated through oxidative metabolism by cytochrome P450 isoenzyme 1A2, followed by renal excretion. The half-life of (S)-Rasagiline is about 1.34 hours, while its effects persist longer due to irreversible MAO-B inhibition .
Case Studies and Clinical Trials
- Efficacy in Early Parkinson's Disease : In a randomized controlled trial involving 404 patients with early PD, those treated with (S)-Rasagiline at doses of 1 or 2 mg/day showed a statistically significant reduction in Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo. The treatment effect was sustained even after discontinuation .
- Long-term Effects : Another study demonstrated that patients on (S)-Rasagiline experienced a decrease in motor fluctuations when used as an adjunct therapy to levodopa. This effect remained evident six weeks post-treatment cessation .
Safety Profile
(S)-Rasagiline has a favorable safety profile with minimal adverse effects reported. Common side effects include headache, nausea, and insomnia; however, these were not significantly different from placebo groups in clinical trials . Importantly, there have been no reports of hypertensive crises at recommended doses.
Comparative Table of MAO-B Inhibitors
Compound | Selectivity | Potency (IC50 for MAO-B) | Common Side Effects |
---|---|---|---|
(S)-Rasagiline | High | 4.43 nM | Headache, nausea |
Selegiline | Moderate | ~10 nM | Amphetamine-like effects |
Safinamide | Moderate | Not specified | Dyskinesia |
Research Findings
Recent studies indicate that (S)-Rasagiline not only alleviates symptoms but may also slow disease progression in PD patients. Its neuroprotective properties have been highlighted in various animal models where it reduced neuronal death under conditions of oxidative stress .
特性
IUPAC Name |
methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586584 | |
Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202464-89-9, 202464-88-8 | |
Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RASAGILINE MESYLATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。